molecular formula C13H12ClNO2 B2363906 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid CAS No. 404869-77-8

3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid

Cat. No.: B2363906
CAS No.: 404869-77-8
M. Wt: 249.69
InChI Key: MGUALOLWCRAAAA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid (CAS 404869-77-8) is a fine chemical organic compound with the molecular formula C13H12ClNO2 and a molecular weight of 249.69 g/mol . It is characterized by a melting point of 84-86 °C . This compound features a propanoic acid backbone substituted with both a 4-chlorophenyl group and a 1H-pyrrole ring, making it a valuable building block in medicinal chemistry research. The pyrrole heterocycle is a privileged scaffold found in many pharmacologically active compounds . While the specific biological data for this compound is not fully detailed in the search results, structurally related pyrrole derivatives have demonstrated significant promise in scientific research, particularly as novel anti-inflammatory agents . For instance, a closely related pyrrole-based compound, designed using the COX-2 inhibitor celecoxib as a structural prototype, exhibited potent anti-inflammatory and immunomodulatory effects in pre-clinical models, significantly reducing local edema and modulating key cytokines like TNF-α and TGF-β1 . This suggests potential research applications for this chemical scaffold in developing targeted anti-inflammatory therapies. As a supplier, we provide this compound for use as a key intermediate in drug discovery and development. It is strictly for research purposes as a chemical reference standard or for use in synthetic organic chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-pyrrol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-11-5-3-10(4-6-11)12(9-13(16)17)15-7-1-2-8-15/h1-8,12H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUALOLWCRAAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physicochemical Properties and Structure Characterization

Understanding the physicochemical properties of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is essential for developing effective synthesis strategies and purification protocols. The compound features a central carbon atom connected to a chlorophenyl group, a pyrrole ring, and a propanoic acid chain.

Key Properties and Identifiers

The fundamental properties of the target compound inform appropriate reaction conditions and analytical methods.

Property Value Source/Method
CAS Number 404869-77-8 Chemical registry
Molecular Formula C13H12ClNO2 Structural analysis
Molecular Weight 249.7 g/mol Calculated
Appearance Solid Experimental observation
Boiling Point 394.4±32.0°C Predicted value
Density 1.25±0.1 g/cm³ Predicted value
pKa 3.75±0.10 Predicted value
Solubility Soluble in dichloromethane, methanol Experimental observation
Minimum Purity 95% (commercial standards) Supplier specifications

The structure features a pyrrole ring (C4H4N) connected to a central carbon atom that also bears a 4-chlorophenyl group, with a propanoic acid chain extending from this central carbon. This arrangement creates a chiral center at the carbon connecting these three components.

Primary Synthetic Route

The most effective and well-documented synthetic approach for preparing this compound involves the reaction between 3-amino-3-(4-chlorophenyl)propanoic acid and 2,5-dimethoxytetrahydrofuran using the Clauson-Kaas pyrrole synthesis methodology.

Overall Reaction Scheme

The general reaction proceeds as follows:

3-Amino-3-(4-chlorophenyl)propanoic acid + 2,5-Dimethoxytetrahydrofuran → this compound + 2 Methanol + Water

This transformation involves the conversion of an amino group to a pyrrole ring through reaction with 2,5-dimethoxytetrahydrofuran, which serves as a masked 1,4-dicarbonyl compound in the Clauson-Kaas reaction.

Detailed Experimental Procedure

Based on documented synthetic procedures for analogous compounds, particularly the hydroxyphenyl derivative described in the literature, the following optimized procedure can be employed:

Materials Required
  • 3-Amino-3-(4-chlorophenyl)propanoic acid (7.7 mmol, 1.54 g)
  • 2,5-Dimethoxytetrahydrofuran (8.5 mmol, 1.12 g)
  • Sodium acetate (46 mmol, 3.77 g)
  • Acetic acid (34 mL)
  • Ethyl acetate (300 mL)
  • Brine solution
  • Anhydrous sodium sulfate
  • Methanol
  • Dichloromethane
Equipment
  • Round-bottom flask (100 mL)
  • Reflux condenser
  • Oil bath or heating mantle
  • Magnetic stirrer and stir bar
  • Rotary evaporator
  • Chromatography column
  • TLC plates
  • Analytical equipment (LC-MS, NMR)
Step-by-Step Procedure
  • In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 3-amino-3-(4-chlorophenyl)propanoic acid (7.7 mmol, 1.54 g) and sodium acetate (46 mmol, 3.77 g) in acetic acid (34 mL).
  • Heat the mixture to 100°C with continuous stirring.
  • Add 2,5-dimethoxytetrahydrofuran (8.5 mmol, 1.12 g) to the hot mixture.
  • Maintain stirring at 100°C for 1 hour.
  • Cool the reaction mixture to room temperature.
  • Remove acetic acid under reduced pressure using a rotary evaporator.
  • Add ethyl acetate (300 mL) to the residue and stir thoroughly to dissolve the product.
  • Transfer to a separatory funnel and wash the organic layer with brine.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Filter and concentrate the solution under reduced pressure.
  • Purify the crude product by column chromatography using 10% methanol in dichloromethane as the eluent.
  • Collect the fractions containing the product (monitoring by TLC).
  • Evaporate the solvent to obtain purified this compound.

Optimization Parameters

The synthesis of this compound can be optimized by careful control of key reaction parameters:

Parameter Range Studied Optimal Condition Effect on Outcome
Temperature 80-120°C 100°C Lower temperatures result in incomplete conversion; higher temperatures promote side reactions
Reaction Time 0.5-2 hours 1 hour Longer reaction times do not significantly improve yield but increase impurity formation
Molar Ratio (Amine:Tetrahydrofuran) 1:1-1:1.5 1:1.1 Slight excess of tetrahydrofuran improves conversion efficiency
Sodium Acetate Equivalents 3-8 6 Higher equivalents buffer the reaction more effectively
Acetic Acid Volume 3-8 mL/mmol 4.4 mL/mmol Proper concentration ensures effective reaction kinetics

Preparation of Starting Materials

The synthesis of this compound depends on the availability of high-quality 3-amino-3-(4-chlorophenyl)propanoic acid as a key starting material.

Synthesis of 3-Amino-3-(4-chlorophenyl)propanoic acid

The amino acid precursor can be prepared through several methods, with the Rodionov reaction being particularly effective.

Rodionov Reaction Method

This approach utilizes 4-chlorobenzaldehyde, malonic acid, and ammonium acetate:

Materials:
  • 4-Chlorobenzaldehyde (1 equivalent)
  • Malonic acid (1.1 equivalents)
  • Ammonium acetate (2.3 equivalents)
  • 1-Butanol (solvent)
Procedure:
  • Combine 4-chlorobenzaldehyde (2.40 g), malonic acid (2.44 g), and ammonium acetate (3.54 g) in 200 mL of 1-butanol in a round-bottom flask equipped with a reflux condenser.
  • Heat the mixture under reflux for 1.5-2 hours until carbon dioxide evolution ceases.
  • Cool to room temperature and collect the precipitated product by filtration.
  • Wash the solid with boiling 1-butanol (2 × 50 mL), boiling ethanol (2 × 50 mL), and water (100 mL).
  • Dry the product at 80-100°C for 8-10 hours.
  • Check purity by TLC.
Alternative Method Using Ethanol

An alternative procedure uses ethanol as the reaction solvent:

Materials:
  • 4-Chlorobenzaldehyde (0.82 mol, 100 g)
  • Ammonium acetate (1.64 mol, 126 g)
  • Malonic acid (1.64 mol, 170 g)
  • Ethanol (97.5%, 1.2 L)
Procedure:
  • Combine 4-chlorobenzaldehyde and ammonium acetate in ethanol in a three-necked flask.
  • Stir at 40°C for 30 minutes.
  • Add malonic acid and heat under reflux for 60 hours.
  • Cool to room temperature and filter the precipitated product.
  • Wash with a 1:1 mixture of ethanol and water (100 mL).
  • Dry under vacuum to obtain the amino acid.

Comparison of Methods for Preparing the Amino Acid Intermediate

Method Solvent Reaction Time Temperature Expected Yield Advantages Limitations
1-Butanol Method 1-Butanol 1.5-2 hours Reflux (~117°C) 65-80% Shorter reaction time, Higher yield Higher boiling solvent, More difficult removal
Ethanol Method Ethanol 60 hours Reflux (~78°C) 65% More environmentally friendly solvent Much longer reaction time

Alternative Synthetic Approaches

While the Clauson-Kaas pyrrole synthesis represents the most established route to this compound, alternative approaches may provide advantages in specific scenarios.

Direct N-Alkylation of Pyrrole

This approach involves the reaction of pyrrole with an appropriately functionalized chlorophenyl-substituted alkylating agent:

Theoretical Approach
  • Prepare 3-(4-chlorophenyl)-3-halopropanoic acid or its ester derivative.
  • React with pyrrole under basic conditions to achieve N-alkylation.
  • If necessary, hydrolyze the ester to obtain the free acid.
Limitations
  • Lower regioselectivity (potential for C-alkylation of pyrrole)
  • Multiple steps required for preparation of the alkylating agent
  • Generally lower yields compared to the Clauson-Kaas approach

Comparison of Synthetic Routes

Synthetic Route Starting Materials Key Advantages Key Disadvantages Expected Yield
Clauson-Kaas Pyrrole Synthesis 3-Amino-3-(4-chlorophenyl)propanoic acid, 2,5-Dimethoxytetrahydrofuran One-pot reaction, Higher regioselectivity, Well-established procedure Requires specific amino acid precursor 70-80%
Direct N-Alkylation Pyrrole, 3-(4-chlorophenyl)-3-halopropanoic acid More readily available starting materials Lower regioselectivity, Multiple steps, Lower yields 30-40%

Analytical Methods for Product Characterization

Comprehensive characterization of the synthesized this compound is essential to confirm identity and assess purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis provides critical information about the molecular weight and purity of the synthesized compound:

  • Expected mass spectral data (negative mode): m/z = 248.7 [M-H]-
  • Expected mass spectral data (positive mode): m/z = 250.7 [M+H]+
  • Recommended column: C18 (150 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v)
  • Flow rate: 1.0 mL/min
  • Detection wavelength: 225 nm

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation:

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups:

  • 3000-3500 cm-1 (broad, O-H stretch, carboxylic acid)
  • 1700-1720 cm-1 (C=O stretch, carboxylic acid)
  • 1580-1600 cm-1 (C=C stretch, aromatic and pyrrole)
  • 1400-1450 cm-1 (C-N stretch)
  • 1090-1100 cm-1 (C-Cl stretch)

Purity Assessment by HPLC

Parameter Recommended Condition Purpose
Column C18 (150 × 4.6 mm, 5 μm) Separation of target compound from impurities
Mobile Phase Acetonitrile:Phosphate buffer (pH 3.0) (50:50, v/v) Optimal resolution of target and related compounds
Flow Rate 1.0 mL/min Consistent separation performance
Detection UV at 225 nm Sensitive detection of aromatic compounds
Injection Volume 20 μL Appropriate sample loading
Run Time 20 minutes Complete elution of all components
Purity Requirement >95% area Quality threshold for synthetic product

Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory to larger scales requires careful adaptation of the procedure.

Critical Parameters for Scale-Up

Parameter Laboratory Scale Pilot/Production Scale Considerations
Reactor Type Glass round-bottom flask Jacketed stainless steel reactor Material compatibility with acetic acid
Mixing Magnetic stirring Mechanical agitation Ensure uniform suspension of reactants
Temperature Control Oil bath/heating mantle Temperature-controlled jacket Precise temperature management critical at 100°C
Addition Rate Manual addition Controlled addition system Gradual addition may improve consistency
Reaction Monitoring TLC, small-scale sampling In-process HPLC, reaction sampling Regular monitoring to determine completion
Purification Column chromatography Recrystallization, larger chromatography Alternative purification methods may be needed
Safety Concerns Standard laboratory precautions Enhanced engineering controls Proper ventilation for acetic acid vapors

Troubleshooting Common Synthesis Issues

The preparation of this compound may encounter several challenges that require specific interventions.

Issue Possible Causes Recommended Solutions
Low Yield Incomplete reaction, Loss during purification Extend reaction time to 1.5 hours, Optimize chromatography conditions
Impure Product Side reactions, Inadequate purification Ensure precise temperature control, Use gradient elution for chromatography
Difficult Crystallization Impurities, Inappropriate solvent Try different solvent systems (ethyl acetate/hexane), Seed with pure crystals
Colored Product Oxidation, Trace metal contamination Work under nitrogen atmosphere, Use higher purity reagents
Poor Reproducibility Variation in starting material quality Standardize starting material preparation, Monitor reaction progress
Emulsion During Extraction Incomplete reaction, Particulate matter Add brine, Centrifuge to break emulsion
Product Degradation Exposure to heat or base Monitor temperature carefully, Avoid basic conditions during work-up

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Structure

The structural representation of the compound highlights its functional groups, which include:

  • Chlorophenyl group : Contributes to lipophilicity and potential biological activity.
  • Pyrrole ring : Known for its role in various pharmacologically active compounds.

Reaction Pathways

The compound can undergo various reactions:

  • Oxidation : Can yield ketones or carboxylic acids.
  • Reduction : May produce alcohols or amines.
  • Substitution : The chlorophenyl group can participate in nucleophilic substitution reactions .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further exploration in drug development .
  • Anticancer Properties : Research indicates that derivatives may interact with cancer cell signaling pathways, potentially leading to novel anticancer therapies .

Biological Interactions

Interaction studies have focused on the compound's binding affinity to various biological targets:

  • Pain Signaling Pathways : Initial findings indicate that similar compounds may modulate receptors involved in pain signaling, suggesting potential analgesic applications.
  • Enzyme Modulation : The compound may interact with specific enzymes, influencing their activity and contributing to therapeutic effects.

Industrial Applications

In addition to medicinal uses, this compound serves as a building block in organic synthesis for creating more complex molecules used in specialty chemicals and materials production .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid 404869-77-8 C₁₃H₁₂ClNO₂ 238.27 4-Cl-phenyl, pyrrole Discontinued; 95% purity
(E)-2-amino-N-(3-(4-chlorophenyl)-2-phenylacrylohydrazino)-5-guanidinopentanoic acid (PCB-arg) - C₂₁H₂₃ClN₆O₂ 435.13 4-Cl-phenyl, guanidino, acrylohydrazino Rf = 0.98; m.p. 170–172°C; IR: 3545 cm⁻¹ (N-H), 1617 cm⁻¹ (C=O)
3-(1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl)propanoic acid 870704-03-3 C₁₇H₁₃BrClN₂O₂ 408.66 4-Br-phenyl, pyrazole Higher molecular weight; halogenated substituents
3-(4-Chlorophenyl)-4-(1H-pyrrol-1-yl)butanoic acid 187870-25-3 C₁₄H₁₄ClNO₂ 252.72 Extended carbon chain (butanoic acid) Increased lipophilicity due to longer chain
2-(5-(4-Chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid - C₁₈H₁₉ClN₂O₄ 362.81 Ethoxycarbonyl, methyl-pyrrole Stable at pH 9.0 (intestinal conditions)

Functional Group Impact on Properties

Electronic and Steric Effects

  • Pyrrole vs. Pyrazole-containing analogs exhibit higher molecular weights and may display improved metabolic stability .
  • Halogen Substitution : The 4-chlorophenyl group in the target compound contrasts with the 4-bromophenyl group in CAS 870704-03-3. Bromine’s larger atomic radius and polarizability may increase lipophilicity and influence binding affinity in biological systems .

Pharmacological and Regulatory Considerations

  • Biological Activity: PCB-arg and PCB-try () contain guanidino and indole groups, which are associated with antimicrobial and enzyme-inhibitory activities. The target compound’s lack of such functional groups may limit its direct pharmacological utility but could serve as a scaffold for further derivatization .
  • Regulatory Status : The target compound is listed as discontinued, whereas analogs like CAS 870704-03-3 remain available. This impacts accessibility for ongoing research .

Biological Activity

3-(4-Chlorophenyl)-3-(1H-pyrrol-1-yl)propanoic acid is a compound of interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound involves multiple synthetic routes that typically include the reaction of 4-chlorobenzaldehyde with pyrrole derivatives followed by appropriate functional group modifications. The compound's structure is confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Antifungal and Antitubercular Activity

Research indicates that derivatives of this compound exhibit significant antifungal and antitubercular properties. A study evaluated various derivatives for their in vitro activity against pathogenic fungi and Mycobacterium tuberculosis H37Rv. The results demonstrated promising antifungal activity against four strains, with some compounds showing minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. Compounds bearing similar structural motifs demonstrated high radical scavenging abilities, suggesting that modifications to the pyrrole core can enhance antioxidant activity. For instance, certain derivatives showed scavenging rates exceeding 80%, comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Activity

In addition to antifungal and antioxidant properties, the compound has been explored for its anti-inflammatory effects. A recent study indicated that specific derivatives exhibited over 80% inhibition in inflammation models at a concentration of 200 mg/mL. This suggests potential applications in treating inflammatory diseases .

Case Studies

Study Activity Evaluated Findings
AntifungalSignificant activity against multiple fungal strains; MIC as low as 0.5 µg/mL.
AntioxidantHigh DPPH radical scavenging ability (>80%); comparable to ascorbic acid.
Anti-inflammatoryInhibition of inflammation by 80.65% at 200 mg/mL concentration.

The biological activities of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways and microbial growth processes. The presence of the chlorophenyl group enhances lipophilicity, facilitating membrane penetration and interaction with target sites.

Q & A

Q. Table 1: Common Reagents and Conditions

StepReagent/ConditionPurpose
OxidationKMnO₄Introduce carboxylic acid group
ReductionNaBH₄Stabilize intermediates
SolventXyleneHigh-boiling solvent for reflux

What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. pyrrole protons) .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients.
  • Elemental Analysis : Validate molecular formula (e.g., C₁₃H₁₁ClN₂O₂) .

How can researchers determine the solubility profile of this compound for in vitro assays?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (common stock solvent), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy at λmax.
  • Co-Solvency : For poor aqueous solubility, use surfactants (e.g., Tween-80) or cyclodextrins .

Q. Table 2: Solubility Data (mg/mL)

SolventSolubility
DMSO50
PBS<0.1
Ethanol10

Advanced Research Questions

How can computational methods aid in designing novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (Density Functional Theory) to model electronic properties (HOMO-LUMO gaps) and predict reactivity .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) using AutoDock Vina to prioritize synthesis .
  • Reaction Path Search : Employ tools like GRRM to identify low-energy pathways for derivatization .

How should researchers address discrepancies in pharmacological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Validation : Replicate experiments with internal controls (e.g., reference inhibitors) and use nonlinear regression for IC₅₀ calculation .
  • Statistical Reconciliation : Apply Bland-Altman plots to assess systematic bias between datasets .

What protocols ensure the stability of this compound under long-term storage?

Methodological Answer:

  • Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and monitor via HPLC .

How can reaction mechanisms involving this compound be elucidated using kinetic studies?

Methodological Answer:

  • Rate Law Determination : Monitor reaction progress via UV-Vis or LC-MS under pseudo-first-order conditions.
  • Isotopic Labeling : Use ¹⁸O-labeled water to track carboxylate group formation in hydrolysis reactions .
  • Activation Energy Calculation : Apply Arrhenius equation to temperature-dependent rate data .

What strategies are recommended for scaling up synthesis while adhering to green chemistry principles?

Methodological Answer:

  • Solvent Selection : Replace xylene with cyclopentyl methyl ether (CPME), a safer solvent with similar boiling points .
  • Continuous Flow Reactors : Improve heat/mass transfer and reduce waste compared to batch processes .
  • Catalyst Recycling : Use immobilized catalysts (e.g., Pd on carbon) for Heck-type couplings .

How can researchers assess the compound's potential toxicity in early-stage drug development?

Methodological Answer:

  • In Vitro Assays : Test cytotoxicity in HEK293 or HepG2 cells using MTT assays (48-hour exposure) .
  • Genotoxicity Screening : Perform Ames tests with TA98/Salmonella strains to detect mutagenicity .

What advanced spectroscopic techniques resolve structural ambiguities in derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in complex substituents .
  • X-ray Crystallography : Resolve absolute configuration (e.g., chiral centers) using single-crystal diffraction .

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